
2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid: is an organic compound characterized by a methoxy group attached to a cyclohexa-1,4-diene ring, with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyphenol, which undergoes a series of reactions to form the desired product.
Formation of Intermediate: The 4-methoxyphenol is first converted to 4-methoxycyclohexa-1,4-diene through a series of hydrogenation and dehydrogenation reactions.
Acetic Acid Addition: The intermediate is then subjected to a carboxylation reaction, where acetic acid is introduced to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation steps.
Controlled Reaction Conditions: Maintaining specific temperatures and pressures to optimize yield and purity.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the diene ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur at the methoxy group, where reagents like halogens or nitrating agents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of cyclohexane derivatives
Substitution: Introduction of halogenated or nitrated derivatives
科学的研究の応用
Chemistry
In chemistry, 2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of methoxy and acetic acid groups on biological systems. It may serve as a model compound in enzymatic studies or as a ligand in receptor binding assays.
Medicine
Potential medicinal applications include its use as a scaffold for drug development. The methoxy group and acetic acid moiety can be modified to enhance biological activity, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for incorporation into various industrial processes.
作用機序
The mechanism by which 2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the acetic acid moiety can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure but lacks the diene ring.
2-(4-Methoxyphenyl)acetic acid: Similar structure but with a phenyl ring instead of a cyclohexa-1,4-diene ring.
4-Methoxycyclohexanecarboxylic acid: Similar structure but with a fully saturated cyclohexane ring.
Uniqueness
2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid is unique due to the presence of both a methoxy group and a cyclohexa-1,4-diene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
2-(4-methoxycyclohexa-1,4-dien-1-yl)acetic acid |
InChI |
InChI=1S/C9H12O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2,5H,3-4,6H2,1H3,(H,10,11) |
InChIキー |
SZSIEUTWLLGRME-UHFFFAOYSA-N |
正規SMILES |
COC1=CCC(=CC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



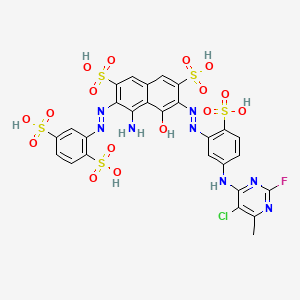
![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
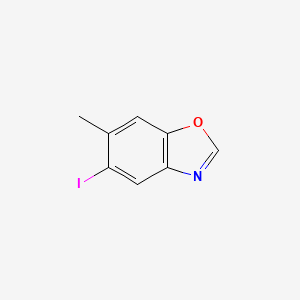
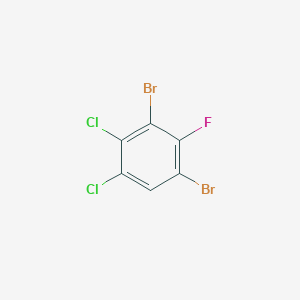
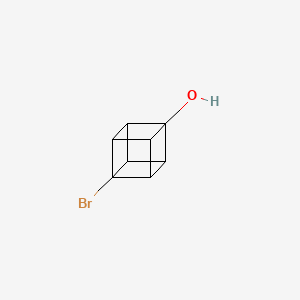
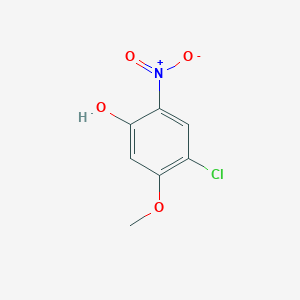



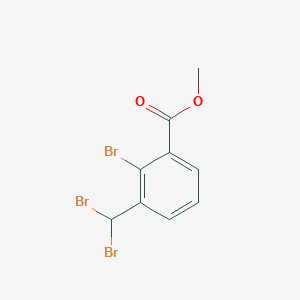
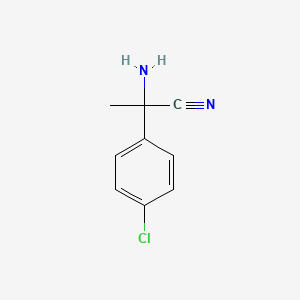
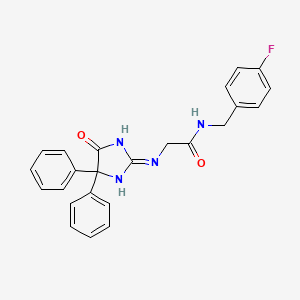
![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)
